molecular formula C6H4N2O4 B1140451 1 3-DINITROBENZENE-UL-14C CAS No. 104809-90-7

1 3-DINITROBENZENE-UL-14C

Cat. No.: B1140451
CAS No.: 104809-90-7
M. Wt: 168.11
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Description

Contextual Significance of Nitroaromatic Compounds in Environmental and Biological Sciences

Nitroaromatic compounds, a class of chemicals characterized by an aromatic ring substituted with one or more nitro groups, are relatively rare in nature and have been primarily introduced into the environment through human activities. nih.govnih.govresearchgate.net Their importance in industrial chemistry is undeniable, serving as precursors and intermediates in the manufacturing of a wide range of products, including dyes, polymers, pesticides, and explosives. nih.govnih.govresearchgate.net However, this extensive use has led to significant environmental contamination of soil and groundwater. nih.govnih.gov

The chemical properties that make nitroaromatics versatile also contribute to their environmental persistence and biological reactivity. The strong electron-withdrawing nature of the nitro group, combined with the stability of the benzene (B151609) ring, renders these compounds resistant to oxidative degradation. nih.govresearchgate.net This recalcitrance is a major concern, as many nitroaromatic compounds are known to be toxic and mutagenic. nih.govnih.gov Their accumulation in the environment poses a threat to various organisms, and they are recognized as priority pollutants by environmental protection agencies. nih.govnih.gov The reduction of nitroaromatic compounds can lead to the formation of carcinogenic aromatic amines, further compounding their hazardous nature. nih.govresearchgate.net

Despite their persistence, some microorganisms have evolved pathways to biodegrade these synthetic compounds, utilizing them as sources of carbon and nitrogen. nih.gov Understanding these microbial degradation processes is a key area of research, with implications for bioremediation strategies. nih.govcswab.org

Rationale for Uniform Radiolabeling with Carbon-14 (B1195169) (UL-14C) in Chemical Research

Isotopic labeling is a powerful technique that allows researchers to trace the journey of a molecule through a complex system, be it a chemical reaction, a biological organism, or an environmental compartment. moravek.com Carbon-14 (¹⁴C), a radioactive isotope of carbon, is a preferred choice for radiolabeling for several key reasons. moravek.comselcia.comopenmedscience.com

One of the primary advantages of ¹⁴C is its long half-life of approximately 5,730 years. moravek.comopenmedscience.com This extended lifespan ensures that the labeled compound remains detectable throughout the duration of long-term experiments without the need for decay correction. moravek.comselcia.com Furthermore, carbon is a fundamental component of nearly all organic molecules, including industrial chemicals like dinitrobenzene. moravek.comalmacgroup.com This allows for the synthesis of a chemically identical analog of the target molecule, where a stable carbon-12 atom is replaced by a radioactive ¹⁴C atom. almacgroup.com

The use of ¹⁴C provides a highly sensitive method for detection, enabling both qualitative and quantitative analysis of the parent compound and its metabolites. selcia.commoravek.com This is crucial for elucidating metabolic pathways and understanding the distribution of a substance and its breakdown products. selcia.com Uniform labeling (UL), where all carbon atoms in the molecule are labeled with ¹⁴C, is particularly advantageous as it ensures that any fragment of the original molecule can be tracked, providing a comprehensive picture of its fate. selcia.com The ability to pinpoint the location of the label within the molecule's core structure is another significant benefit, offering stability and simplifying the interpretation of experimental results. moravek.comselcia.com

Historical Perspectives on Research Involving Dinitrobenzene Analogs with Isotopic Tracers

The use of isotopic tracers in metabolic research dates back decades, revolutionizing our understanding of how biological systems process various compounds. nih.govnih.gov Early research with dinitrobenzene and its analogs laid the groundwork for our current understanding of their toxicological profiles. While specific historical accounts of 1,3-Dinitrobenzene-UL-14C are not extensively detailed in readily available literature, the broader history of using radiolabeled compounds provides important context.

Studies from the mid to late 20th century began to explore the metabolic fate of nitroaromatic compounds. For instance, research on the metabolism of [¹⁴C]nitrobenzene in rats demonstrated the utility of carbon-14 in tracking the absorption, distribution, and excretion of these substances. epa.gov These studies highlighted the role of gut microflora in the metabolism of nitroaromatics by comparing conventional and germ-free animals. epa.govnih.gov

Investigations into the metabolism of 1,3-dinitrobenzene (B52904) itself have utilized carbon-14 labeling to understand its biotransformation. For example, in vitro studies with rat small intestinal mucosa used [¹⁴C]1,3-dinitrobenzene to identify the enzymes responsible for its reduction to 3-nitroaniline (B104315). nih.gov Such research, often part of broader efforts to understand the toxicology of munitions-related compounds, has been crucial in identifying metabolites and metabolic pathways. osti.govosti.gov The development of analytical techniques like high-pressure liquid chromatography (HPLC) in conjunction with radiolabeling has been instrumental in separating and quantifying these metabolites. osti.govosti.gov

Scope and Research Objectives of 1,3-Dinitrobenzene-UL-14C Investigations

The primary goal of using 1,3-Dinitrobenzene-UL-14C in research is to comprehensively trace the fate of the 1,3-dinitrobenzene molecule in various systems. The uniform labeling ensures that all carbon-containing fragments of the molecule can be detected, providing a complete mass balance.

Key research objectives include:

Elucidating Metabolic Pathways: A central aim is to identify the biotransformation products of 1,3-dinitrobenzene in different organisms and tissues. selcia.com This involves tracking the conversion of the parent compound into various metabolites. For example, studies have focused on the reductive metabolism of 1,3-DNB to compounds like 3-nitroaniline. nih.gov

Understanding Absorption, Distribution, and Excretion (ADE): Researchers use the radiolabel to quantify the extent and rate of absorption, the distribution of the compound and its metabolites throughout the body, and the routes and rates of their elimination. epa.gov

Investigating Environmental Fate and Biodegradation: In environmental studies, 1,3-Dinitrobenzene-UL-14C is used to study its persistence, mobility, and degradation in soil and water. dtic.mil This helps in assessing its environmental risk and developing bioremediation strategies. bham.ac.uk

Quantifying Covalent Binding: A critical aspect of toxicology is determining whether a compound or its metabolites bind covalently to macromolecules like DNA and proteins. The use of ¹⁴C-labeled compounds allows for the detection and quantification of such adducts, which can be linked to mutagenicity and carcinogenicity. cdc.gov

Research AreaSpecific Objectives
Metabolism - Identification of metabolites - Characterization of metabolic pathways (e.g., reduction) - Determining the role of specific enzymes and tissues
Pharmacokinetics - Quantifying absorption rates - Mapping tissue and organ distribution - Identifying primary excretion routes (urine, feces)
Environmental Science - Assessing biodegradation rates in soil and water - Studying the potential for bioaccumulation - Evaluating the effectiveness of remediation techniques
Toxicology - Detecting and quantifying DNA and protein adducts - Correlating metabolic activation with toxic endpoints

Properties

CAS No.

104809-90-7

Molecular Formula

C6H4N2O4

Molecular Weight

168.11

Origin of Product

United States

Synthetic Pathways and Isotopic Labeling Methodologies for 1,3 Dinitrobenzene Ul 14c

Overview of Conventional 1,3-Dinitrobenzene (B52904) Synthesis Approaches

The standard and most widely utilized method for the industrial and laboratory synthesis of 1,3-dinitrobenzene is the electrophilic aromatic substitution of nitrobenzene (B124822). chemicalbook.comwikipedia.org This chemical transformation is achieved through the process of nitration, employing a reactive mixture known as "mixed acid," which consists of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). youtube.comalevelh2chemistry.comyoutube.com In this reaction, sulfuric acid functions as a catalyst by protonating nitric acid, which facilitates the formation of the highly reactive electrophile, the nitronium ion (NO₂⁺). alevelh2chemistry.comwikipedia.org

The reaction is conducted by treating nitrobenzene with this potent acid mixture under more strenuous conditions than those required for the initial nitration of benzene (B151609). dtic.mil The nitro group (—NO₂) already present on the benzene ring acts as a deactivating group and a strong meta-director for subsequent electrophilic substitutions. chemicalbook.comwikipedia.orglibretexts.org This electronic influence ensures that the incoming nitronium ion predominantly attacks the meta-position (carbon-3) of the ring. This directive effect is highly specific, resulting in 1,3-dinitrobenzene as the principal product, with reported yields around 93%. chemicalbook.comwikipedia.org The formation of isomeric byproducts, such as 1,2-dinitrobenzene (B166439) (ortho) and 1,4-dinitrobenzene (B86053) (para), is minimal, occurring at levels of approximately 6% and 1%, respectively. wikipedia.org To drive the reaction toward dinitration, elevated temperatures, often in the range of 90°C to 100°C, are necessary. chemguide.co.ukchemister.rudtic.mil

Post-reaction, the product is isolated by pouring the reaction mixture into a large volume of cold water, which causes the solid 1,3-dinitrobenzene to precipitate. chemister.ruyoutube.com Purification of the crude product is typically achieved through filtration, washing with water to remove any remaining acid, and subsequent recrystallization from an appropriate organic solvent, such as ethanol, to obtain a product of high purity. chemister.ru

Reagent/ConditionPurpose/Observation
NitrobenzeneAromatic starting material.
Concentrated HNO₃Source of the electrophilic nitronium ion.
Concentrated H₂SO₄Catalyst to generate the nitronium ion (NO₂⁺). alevelh2chemistry.comwikipedia.org
TemperatureElevated (e.g., 90-100°C) to overcome the deactivating effect of the first nitro group. chemister.rudtic.mil
PurificationPrecipitation in water followed by recrystallization from ethanol. chemister.ruyoutube.com

Principles and Techniques of Uniform Carbon-14 (B1195169) Radiolabeling (UL-¹⁴C) for Aromatic Compounds

Radiolabeling is a fundamental technique that involves the incorporation of a radioactive isotope into a molecule to trace its journey through a complex system, be it biological, chemical, or environmental. headwaybio.com Carbon-14 (¹⁴C) is a preferred isotope for labeling organic molecules for several key reasons. moravek.comopenmedscience.com Its long half-life of approximately 5,730 years ensures that the radioactivity does not significantly diminish over the course of extended experiments, obviating the need for decay correction. openmedscience.comopenmedscience.com Crucially, as an isotope of carbon, the substitution of a stable carbon-12 atom with a carbon-14 atom results in a molecule that is chemically and biologically indistinguishable from its non-radioactive counterpart. moravek.comopenmedscience.com

The specific designation "UL-¹⁴C" indicates that the compound is "Uniformly Labeled" with Carbon-14. When applied to an aromatic compound such as benzene, it implies that the ¹⁴C atoms are statistically distributed among all carbon positions within the aromatic ring. selcia.com This uniform labeling is achieved by constructing the target molecule from a precursor that is itself uniformly labeled, such as [U-¹⁴C]benzene. rsc.org The synthesis of these foundational precursors typically originates from a simple one-carbon ¹⁴C source, most commonly barium [¹⁴C]carbonate (Ba¹⁴CO₃). manufacturingchemist.com A guiding principle in radiosynthesis is the strategic introduction of the isotope at the latest feasible stage of the synthetic route to maximize efficiency and minimize the handling of radioactive materials. manufacturingchemist.com

Specific Synthetic Routes for Incorporating UL-¹⁴C into the 1,3-Dinitrobenzene Core

The synthesis of 1,3-Dinitrobenzene-UL-¹⁴C is a multi-step endeavor that starts with a basic ¹⁴C-labeled building block and proceeds through the formation of a uniformly labeled aromatic ring, which is then subjected to sequential nitration.

The established pathway to 1,3-Dinitrobenzene-UL-¹⁴C relies on the initial synthesis of Benzene-UL-¹⁴C from a primary ¹⁴C source.

From Barium Carbonate-¹⁴C to Acetylene-UL-¹⁴C₂: The synthesis commences with barium [¹⁴C]carbonate (Ba¹⁴CO₃), the primary commercial form of carbon-14. manufacturingchemist.com This is converted at high temperatures to barium carbide (Ba¹⁴C₂), which upon hydrolysis yields uniformly labeled acetylene (B1199291) (H¹⁴C≡¹⁴CH). selcia.com

Trimerization to Benzene-UL-¹⁴C: The labeled acetylene gas is then passed through a heated tube containing a specialized catalyst, which induces a cyclotrimerization reaction to form Benzene-UL-¹⁴C. selcia.comresearchgate.net This method ensures a statistically uniform distribution of the ¹⁴C isotope across all six positions of the benzene ring.

Nitration to Nitrobenzene-UL-¹⁴C: The resulting Benzene-UL-¹⁴C undergoes a carefully controlled mono-nitration reaction using the standard nitrating mixture of concentrated nitric and sulfuric acids. The temperature is maintained below 50-60°C to favor the formation of the mono-substituted product and prevent significant dinitration at this stage. libretexts.orgscribd.com This step yields Nitrobenzene-UL-¹⁴C.

Final Dinitration to 1,3-Dinitrobenzene-UL-¹⁴C: The final step involves the nitration of Nitrobenzene-UL-¹⁴C under more vigorous conditions, as detailed in section 2.1. A hot mixture of concentrated nitric and sulfuric acids is used to introduce the second nitro group, which is directed to the meta-position, thereby producing the target compound, 1,3-Dinitrobenzene-UL-¹⁴C. chemicalbook.comwikipedia.org

StepReaction DescriptionKey Reagents/ConditionsProduct
1Conversion of Carbonate to AcetyleneHigh temperature reduction, then hydrolysisAcetylene-UL-¹⁴C₂
2Cyclotrimerization of AcetyleneSpecialized catalyst, heatBenzene-UL-¹⁴C
3Mono-nitration of Benzene RingConc. HNO₃, Conc. H₂SO₄, <60°CNitrobenzene-UL-¹⁴C
4Di-nitration of Nitrobenzene RingConc. HNO₃, Conc. H₂SO₄, >90°C1,3-Dinitrobenzene-UL-¹⁴C

The success of any radiosynthesis is measured by its radiochemical yield and purity. Radiochemical yield is defined as the percentage of the initial radioactivity that is successfully incorporated into the final desired compound. rdcthera.com Radiochemical purity is the percentage of the total radioactivity in the sample that is present in the specified chemical form. rdcthera.comunm.edu

High radiochemical purity is critical, as radioactive impurities can compromise the validity of experimental data. selcia.com For non-clinical research, a purity level of >95% is generally required, whereas for materials intended for human studies, the standard is much stricter at >98%. wuxiapptec.com

Characterization of Radiolabeled Compound Integrity and Distribution of the 14C Label

Following synthesis and purification, a comprehensive analysis is required to confirm the structural integrity, purity, and isotopic distribution of 1,3-Dinitrobenzene-UL-¹⁴C.

Identity and Chemical Purity: The chemical identity and purity of the product are verified using High-Performance Liquid Chromatography (HPLC) with an ultraviolet (UV) detector. rdcthera.com The synthesized compound's identity is confirmed if its retention time matches that of a certified, non-radioactive 1,3-dinitrobenzene analytical standard. sigmaaldrich.com

Radiochemical Purity: To assess radiochemical purity, the HPLC is equipped with a tandem radiometric flow detector. nih.gov This dual-detection system allows for the simultaneous measurement of mass (from the UV signal) and radioactivity. rdcthera.comnih.gov A radiochemically pure sample is indicated by a single, sharp peak of radioactivity that perfectly co-elutes with the mass peak of the compound. unm.edu An alternative method is Thin-Layer Chromatography (TLC) coupled with a radiochromatogram scanner, which also separates and quantifies radioactive species. rdcthera.comunm.edu

Confirmation of Uniform Label Distribution: Mass Spectrometry (MS) is the definitive technique for confirming the successful uniform labeling of the aromatic ring. Unlike a singly-labeled compound which would show a single mass peak at M+2 (for ¹⁴C vs ¹²C), a uniformly labeled product will display a characteristic cluster of mass ions. selcia.com This cluster represents a population of molecules containing a statistical distribution of zero, one, two, or more ¹⁴C atoms, providing direct evidence of uniform incorporation. selcia.com

Analytical TechniquePurposeExpected Result for 1,3-Dinitrobenzene-UL-¹⁴C
HPLC with UV DetectionConfirms chemical identity and assesses non-radioactive purity.A primary peak with a retention time matching the 1,3-dinitrobenzene standard. sigmaaldrich.com
HPLC with Radiometric DetectionDetermines radiochemical purity.A single peak of radioactivity that co-elutes precisely with the UV peak. nih.govunm.edu
Thin-Layer Radiochromatography (TLC)An orthogonal method for assessing radiochemical purity.A single radioactive spot with an R_f value identical to the reference standard. rdcthera.com
Mass Spectrometry (MS)Confirms molecular weight and verifies uniform isotopic distribution.A cluster of mass ions centered around the expected molecular weight, indicating statistical incorporation of multiple ¹⁴C atoms. selcia.com

Environmental Fate and Transformation Dynamics of 1,3 Dinitrobenzene Ul 14c

Abiotic Transformation Processes in Environmental Compartments

Abiotic processes, including photolysis, hydrolysis, and sorption, play a crucial role in the environmental transformation of 1,3-DNB.

Photolytic Degradation Pathways of 1,3-Dinitrobenzene-UL-¹⁴C in Aqueous and Atmospheric Phases

Photolytic degradation is a significant abiotic pathway for the breakdown of 1,3-DNB in the environment. In aqueous solutions, 1,3-DNB is susceptible to photolysis. nih.gov The photolytic half-life of 1,3-DNB in pure water has been reported to be 23 days. nih.govcdc.gov The presence of substances like humic materials, which are common in natural waters, can sensitize the photoreaction, leading to a three- to four-fold increase in the degradation rate. nih.govcdc.gov The mechanism involves the absorption of light energy, leading to the excitation of the 1,3-DNB molecule and subsequent chemical reactions.

In the presence of hydrogen peroxide (H₂O₂), the photodegradation of 1,3-DNB is significantly enhanced. nih.gov This process, known as the UV/H₂O₂ advanced oxidation process, generates highly reactive hydroxyl radicals that attack the 1,3-DNB molecule, leading to its degradation into various phenolic intermediates and inorganic acids. nih.gov While direct photolysis in the atmosphere is considered a potential fate, specific studies on the vapor-phase photolysis of 1,3-DNB are limited. nih.gov

Hydrolytic Stability of 1,3-Dinitrobenzene-UL-¹⁴C under Varied Environmental Conditions

Aromatic nitro compounds, including 1,3-DNB, are generally resistant to hydrolysis under typical environmental conditions. nih.govepa.gov Hydrolysis is, therefore, not considered a significant degradation pathway for this compound in the environment. nih.gov This stability is attributed to the strong carbon-nitrogen bonds of the nitro groups attached to the aromatic ring, which are not easily cleaved by water molecules.

Sorption and Desorption Kinetics of 1,3-Dinitrobenzene-UL-¹⁴C in Soil and Sediment Matrices

The mobility and bioavailability of 1,3-DNB in the subsurface environment are largely governed by its sorption and desorption characteristics in soil and sediment. 1,3-DNB is considered to be mobile in soil and has the potential to leach into groundwater. nih.gov The soil organic carbon-water (B12546825) partition coefficient (Koc) for 1,3-DNB has been calculated to be 213.8, indicating moderate sorption to soil organic matter. nih.gov

Sorption of 1,3-DNB can be influenced by various factors, including the properties of the soil or sediment and the presence of other substances. For instance, the sorption of 1,3-dinitrobenzene (B52904) by K-smectite clay increases with increasing ionic strength of the solution, a phenomenon attributed to the formation of better-ordered clay quasicrystals. acs.org The interaction with soil organic matter is a key factor in the sorption process. ut.ac.ir Studies have also shown that 1,3-DNB can exhibit strong, nonlinear sorption to bacterial surfaces, suggesting a potential for interaction with microbial biomass in soil and sediment. researchgate.net

Biotic Transformation and Mineralization of 1,3-Dinitrobenzene-UL-¹⁴C

Microbial activity is a key driver in the degradation of 1,3-DNB in the environment, leading to its biotransformation and, in some cases, complete mineralization to carbon dioxide.

Microbial Degradation Pathways and Metabolite Profiling using ¹⁴C Tracers

The use of ¹⁴C-labeled 1,3-DNB has been crucial in tracing its metabolic fate during microbial degradation. dtic.mil Microorganisms can utilize 1,3-DNB as a source of carbon and nitrogen. nih.gov The degradation pathways typically involve the reduction of one or both nitro groups to amino groups, followed by further transformation. researchgate.netresearchgate.net

Under anaerobic conditions, the primary degradation product is often nitroaniline. nih.gov In some cases, further reduction can lead to the formation of 1,3-phenylenediamine. researchgate.net The degradation pathway can also involve the formation of intermediates such as m-nitrophenol and m-aminophenol. nih.gov

Aerobic Biotransformation in Soil and Aquatic Microcosms

Under aerobic conditions, 1,3-DNB can be biodegraded by various microorganisms. nih.gov In soil, a microbial strain identified as Candida pulcherrima has been shown to biodegrade 1,3-DNB to carbon dioxide. nih.gov The metabolic pathway in this case involved intermediates such as m-nitrophenol, m-aminophenol, and resorcinol. nih.gov A pure culture of Rhodococcus sp. isolated from contaminated soil was also capable of utilizing 1,3-DNB as a sole source of nitrogen. nih.gov

In aquatic environments, microorganisms have demonstrated the ability to degrade 1,3-DNB. dtic.mil For instance, microorganisms from the Tennessee River were found to degrade 1,3-DNB after a lag period. dtic.mil In sewage sludge effluent under aerobic conditions, approximately 40% of 1,3-DNB was degraded within 28 days, with nitroaniline being the identified product. nih.gov The efficiency of degradation can be influenced by factors such as the density of the microbial inoculum and the incubation period. nih.gov

Table 1: Abiotic Transformation of 1,3-Dinitrobenzene

ProcessEnvironmental CompartmentKey FindingsHalf-life/Rate
Photolysis AqueousDegradation enhanced by humic substances and H₂O₂. nih.govcdc.govnih.gov23 days in pure water. nih.govcdc.gov
Hydrolysis AqueousGenerally resistant to hydrolysis. nih.govepa.govNot a significant process. nih.gov
Sorption Soil/SedimentModerate sorption to organic matter (Koc = 213.8). nih.gov Influenced by ionic strength and clay type. acs.orgDistribution coefficient (Kd) varies.

Table 2: Biotic Transformation of 1,3-Dinitrobenzene

ConditionMicroorganism/SystemKey MetabolitesDegradation Extent
Aerobic Candida pulcherrima (Soil)m-Nitrophenol, m-Aminophenol, Resorcinol. nih.govMineralization to CO₂. nih.gov
Aerobic Rhodococcus sp. (Soil)Utilized as a nitrogen source. nih.gov-
Aerobic Sewage Sludge (Aquatic)Nitroaniline. nih.gov~40% in 28 days. nih.gov
Anaerobic Sewage Sludge (Aquatic)Nitroaniline. nih.gov~80% in 28 days. nih.gov
Anaerobic Biotransformation and Reductive Pathways

The biotransformation of 1,3-Dinitrobenzene (1,3-DNB) under anaerobic conditions is predominantly a reductive process, driven by microbial activity. In oxygen-depleted environments such as saturated soils and sediments, the nitro groups (-NO₂) of the 1,3-DNB molecule act as electron acceptors. researchgate.netnih.gov This leads to a stepwise reduction, which is a critical pathway for its natural attenuation.

The anaerobic degradation of 1,3-DNB proceeds through distinct reductive pathways. The initial step typically involves the reduction of one nitro group to a nitroso group, forming 3-nitrosonitrobenzene. This is a highly reactive intermediate. epa.govepa.gov Further reduction leads to the formation of 3-hydroxylaminonitrobenzene and subsequently the more stable 3-nitroaniline (B104315). nih.govresearchgate.net If the reduction process continues, the second nitro group is reduced, ultimately yielding 1,3-phenylenediamine as a final product of the reduction pathway. researchgate.netnih.gov

Studies have demonstrated that this reductive transformation can be facilitated by various microorganisms and their byproducts. Extracellular polymeric substances (EPS) secreted by bacteria have been shown to effectively reduce 1,3-DNB abiotically. nih.gov In aqueous solutions containing EPS, 1,3-DNB was completely reduced to intermediates including 3-hydroxylaminonitrobenzene and 3-nitroaniline within 45 hours under laboratory conditions. nih.gov The reaction follows pseudo-first-order kinetics, and it is believed that components within the EPS, such as hemiacetal structures and phenolic groups, act as the reducing agents. nih.gov

The efficiency and end-products of this transformation can be influenced by environmental factors and the specific microbial consortia present. For instance, in studies using alkaline ascorbic acid to simulate natural reducing agents, 1,3-DNB was completely degraded, with pathways involving both step-by-step electron transfer and condensation routes that can form compounds like azo- and azoxy-derivatives. researchgate.netnih.gov

Identification of ¹⁴C-Labeled Intermediates and Ultimate Mineralization to ¹⁴CO₂

The use of uniformly labeled ¹⁴C 1,3-Dinitrobenzene (1,3-Dinitrobenzene-UL-¹⁴C) is essential for accurately tracing its metabolic fate, identifying transient intermediates, and quantifying its complete degradation to inorganic products. Mineralization, the ultimate breakdown of an organic compound to carbon dioxide (CO₂), water, and mineral salts, represents the most desirable endpoint for remediation.

Under anaerobic conditions, studies using ¹⁴C-1,3-DNB have confirmed the formation of key reductive intermediates. Research involving subcellular fractions of rat seminiferous tubules, a model system for nitroreductive metabolism, incubated with ¹⁴C-1,3-DNB under anaerobic conditions, identified the production of ¹⁴C-labeled nitroaniline and nitrophenylhydroxylamine. researchgate.net The formation of these metabolites correlated with the binding of ¹⁴C-labeled substances to proteins, indicating the formation of reactive intermediates that can create adducts. researchgate.net

While extensive mineralization of 1,3-DNB is challenging, studies on structurally related nitroaromatic compounds provide insight into the potential for complete breakdown. For example, research on ¹⁴C-labeled 2,4,6-trinitrotoluene (B92697) (TNT) in soils showed that while a significant portion (85%) was metabolized, only 19% was completely oxidized to ¹⁴CO₂ over a 90-day period. uni.edu Similarly, experiments with uniformly labeled HMX (UL-[¹⁴C]-HMX) observed 19% mineralization to ¹⁴CO₂ in 30 weeks. tuni.fi These findings suggest that while the initial reductive steps for 1,3-DNB are relatively rapid, the subsequent cleavage and mineralization of the aromatic ring are slow and often incomplete processes in many environments. The ¹⁴C label allows for a precise mass balance, accounting for the radioactivity incorporated into biomass, bound to soil particles, or released as ¹⁴CO₂. dtic.mil

Table 1: Identified Intermediates from the Biotransformation of 1,3-Dinitrobenzene-UL-¹⁴C This table is interactive. Click on the headers to sort the data.

Intermediate Compound Pathway Detection Method Reference
3-Nitroaniline Reductive Radiotracing, Chromatography nih.govresearchgate.net
3-Nitrophenylhydroxylamine Reductive Radiotracing, Chromatography researchgate.net
1,3-Phenylenediamine Reductive Gas Chromatography/Mass Spectrometry researchgate.netnih.gov
¹⁴CO₂ Mineralization Scintillation Counting uni.edutuni.fi*

References for mineralization are based on related nitroaromatic compounds like TNT and HMX.

Phytoremediation Potential and Plant-Mediated Transformation Studies with 1,3-Dinitrobenzene-UL-¹⁴C

Phytoremediation, the use of plants to clean up contaminated environments, is a promising strategy for sites impacted by nitroaromatic compounds like 1,3-DNB. scispace.comscispace.com Plants can contribute to the remediation of 1,3-DNB through several mechanisms, including uptake from the soil, transformation into less toxic metabolites, and sequestration within their tissues. The use of 1,3-Dinitrobenzene-UL-¹⁴C in these studies allows researchers to meticulously track the compound's journey from the soil into and throughout the plant.

Uptake and Translocation Mechanisms of ¹⁴C-Labeled Compound in Plant Systems

The uptake of 1,3-DNB from the soil and its subsequent movement within the plant are foundational to its phytoremediation. Studies using ¹⁴C-labeled 1,3-DNB have provided direct evidence of these processes. Research by McFarlane et al. (1987) demonstrated that both soybean plants and excised barley roots could absorb ¹⁴C-1,3-DNB from their growth medium. cdc.gov

Once absorbed by the roots, the translocation of the ¹⁴C-labeled compound and its metabolites to the aerial parts of the plant (stems and leaves) can occur. nih.gov The efficiency of this translocation is influenced by the physicochemical properties of the compound and the specific plant species. researchgate.net For instance, the transpiration stream is a primary driver for the movement of xenobiotics from the roots to the shoots. cdc.gov The ¹⁴C label enables quantitative analysis of how much of the original compound remains in the roots versus how much is translocated. In the study with soybean plants and barley roots, the distribution of the ¹⁴C label throughout the plant was measured, confirming its mobility within the plant vascular system. cdc.gov

Metabolic Conjugation and Sequestration of ¹⁴C-Derived Metabolites within Plant Tissues

Upon uptake, plants employ detoxification mechanisms to cope with xenobiotic compounds like 1,3-DNB. A primary strategy is the metabolic transformation of the parent compound, followed by conjugation and sequestration. acs.orgnih.gov Using 1,3-Dinitrobenzene-UL-¹⁴C allows for the tracking of these metabolic products.

The initial transformation in plants often involves reduction of the nitro groups, similar to microbial pathways, or oxidation reactions. These phase I reactions introduce functional groups that facilitate subsequent conjugation (Phase II). nih.gov In conjugation, the plant attaches endogenous molecules such as glucose or amino acids to the ¹⁴C-labeled metabolites. This process increases the water solubility of the metabolites and reduces their toxicity. acs.orgresearchgate.net For example, studies on other contaminants have shown the formation of glycosylated conjugates which are then stored. researchgate.net

Following conjugation, these ¹⁴C-derived water-soluble metabolites are typically sequestered (Phase III) in specific plant compartments to isolate them from metabolically active regions. nih.govnih.gov The primary storage site is the central vacuole of the plant cell. Alternatively, metabolites can be irreversibly bound to cell wall components like lignin, forming non-extractable residues. researchgate.net Studies on other organic pollutants using ¹⁴C tracers have shown that a significant fraction of the radioactivity taken up by plants becomes part of these bound residues, effectively removing the contaminant from the biological cycle. researchgate.net

Environmental Transport Modeling and Isotopic Tracing for 1,3-Dinitrobenzene-UL-¹⁴C Dispersion

Understanding and predicting the movement of 1,3-DNB in the environment is crucial for risk assessment and managing contaminated sites. Environmental transport models, coupled with data from isotopic tracing studies using 1,3-Dinitrobenzene-UL-¹⁴C, are powerful tools for this purpose. researchgate.net

Modeling studies often focus on the fate and transport of explosives and related compounds in soil and groundwater. researchgate.netdtic.mil Diffusion is a key mechanism described in these models for chemical transport through soil pore air and water. researchgate.net The mobility of 1,3-DNB in soil is influenced by its chemical properties. It is slightly soluble in water and does not adsorb strongly to soil particles, which gives it the potential to be mobile and leach into groundwater. cdc.gov Adsorption coefficients (Kd), which quantify the tendency of a chemical to bind to soil, have been reported as being low for 1,3-DNB in aquifer soils, further supporting its potential for transport. dtic.mil

Isotopic tracing with ¹⁴C-1,3-DNB provides the empirical data needed to develop and validate these transport models. By applying the labeled compound to a soil column or a controlled field plot, researchers can measure its movement over time and under different conditions (e.g., varying soil moisture). researchgate.net These tracer studies can precisely quantify how much of the compound has leached, how much has volatilized, and how much has been degraded. For instance, a model simulating the flux of explosive compounds from soil used a diffusion model where parameters could be validated with tracer data to predict movement towards the surface or into the vadose zone. researchgate.net Similarly, transport models have been developed to simulate the dispersion of munitions compounds, including DNB, in aquatic systems, incorporating processes like dissolution and degradation. geomar.de

Table 2: Environmental Fate and Transport Parameters for 1,3-Dinitrobenzene This table is interactive. Click on the headers to sort the data.

Parameter Value/Description Environmental Compartment Significance Reference
Adsorption Coefficient (Kd) Low Aquifer Soils Indicates high mobility potential in groundwater. dtic.mil
Henry's Law Constant 2.33 x 10⁻⁶ atm-m³/mol Water/Air Suggests slow volatilization from water bodies. cdc.gov
Water Solubility 500 mg/L at 20°C Water Moderate solubility affects dissolution and transport in water. cdc.gov
Transport Model Type Diffusion Model Soil Used to describe transport mechanism in soil pore air and water. researchgate.net

Biological Metabolism and Biotransformation in Non Human Systems Using 1,3 Dinitrobenzene Ul 14c

In Vitro Enzymatic Reduction and Metabolic Pathways

The biotransformation of 1,3-Dinitrobenzene-UL-14C at the subcellular level is predominantly a reductive process, occurring under anaerobic conditions.

The enzymatic reduction of the nitro groups on the 1,3-DNB molecule is a critical step in its metabolism. This conversion is catalyzed by a variety of nitroreductases. These enzymes are flavoproteins that utilize NAD(P)H as a reducing equivalent to convert nitroaromatic compounds to their corresponding amino derivatives. Bacterial nitroreductases, for instance, are classified as either oxygen-insensitive (type I) or oxygen-sensitive (type II) based on their interaction with oxygen. The oxygen-sensitive nitroreductases catalyze a one-electron reduction of the nitro group, forming a nitro anion radical. This radical can then react with oxygen, leading to the production of a superoxide (B77818) anion and the regeneration of the parent nitro-compound in a futile cycle.

In mammalian systems, nitroreductase activity is present in the cytosolic and microsomal fractions of liver homogenates, typically under anaerobic conditions. Notably, liver mitochondria have also been shown to possess nitroreductase activity capable of reducing dinitrobenzene under aerobic conditions. Xanthine (B1682287) oxidase, another enzyme implicated in the metabolism of xenobiotics, can also contribute to the reduction of nitro compounds. This enzyme, primarily involved in purine catabolism, can generate reducing equivalents that facilitate the reduction of nitroaromatics.

In vitro studies utilizing 1,3-Dinitrobenzene-UL-14C with subcellular fractions from rat liver and seminiferous tubules have identified the primary metabolites under anaerobic conditions as nitroaniline and/or nitrophenylhydroxylamine. The formation of these metabolites is indicative of the stepwise reduction of the nitro groups.

The metabolic activity varies across different subcellular compartments. In the liver, under anaerobic conditions, the microsomes, cytosol, and mitochondria all demonstrate the capacity to metabolize 1,3-DNB. The microsomal fraction exhibits the highest metabolic activity. However, under aerobic conditions, metabolite formation is significantly inhibited, suggesting an oxygen-dependent redox-cycling mechanism. In the seminiferous tubules, a target for 1,3-DNB toxicity, metabolic activity is confined to the mitochondrial fraction and is strictly anaerobic.

The table below summarizes the metabolic activity in different subcellular fractions.

TissueSubcellular FractionMetabolic Activity (Anaerobic)Metabolic Activity (Aerobic)Primary ¹⁴C-Metabolites
Liver Microsomes++++Nitroaniline, Nitrophenylhydroxylamine
Cytosol++-Nitroaniline, Nitrophenylhydroxylamine
Mitochondria+-Nitroaniline, Nitrophenylhydroxylamine
Seminiferous Tubules Mitochondria+-Nitroaniline, Nitrophenylhydroxylamine

Activity is denoted semi-quantitatively: +++ (high), ++ (moderate), + (low), - (not detected).

The reductive metabolism of 1,3-Dinitrobenzene-UL-14C is critically dependent on the presence of the cofactors NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form) and NADH (Nicotinamide adenine dinucleotide, reduced form). These molecules serve as electron donors for the nitroreductase enzymes. In vitro incubations of liver and seminiferous tubule subcellular fractions with 1,3-Dinitrobenzene-UL-14C have demonstrated that the formation of metabolites is contingent upon the inclusion of either NADPH or NADH in the reaction mixture. This dependence highlights the central role of these cofactors in providing the necessary reducing power for the biotransformation of 1,3-DNB.

In Vivo Metabolic Fate in Animal Models (Excluding Human Clinical Data)

Studies in animal models provide a comprehensive picture of the absorption, distribution, metabolism, and excretion of 1,3-Dinitrobenzene-UL-14C.

Following oral administration in rats, 1,3-Dinitrobenzene (B52904) is rapidly absorbed from the gastrointestinal tract. Studies with ¹⁴C-labeled 1,3-DNB indicate that at least 70% of a single oral dose is absorbed. The compound and its metabolites are distributed throughout the body, with subsequent excretion occurring primarily through the urine. In rats administered an intraperitoneal dose of [¹⁴C]1,3-DNB, over 80% of the radioactivity was excreted in the urine within the first 24 hours. Fecal excretion accounts for a smaller portion of the eliminated radioactivity.

The kinetics of 1,3-DNB can vary between species. For instance, after an intraperitoneal injection of [¹⁴C]1,3-DNB, the peak blood concentration in rats was found to be approximately double that in hamsters. Furthermore, rats exhibited a more rapid initial elimination rate of the parent compound from the blood.

The table below presents a summary of excretion data for ¹⁴C-labeled 1,3-DNB in rats.

Route of AdministrationTime Post-Dose% of ¹⁴C Dose in Urine% of ¹⁴C Dose in Feces
Intraperitoneal24 hours>80%Not specified

Following the administration of ¹⁴C-labeled 1,3-DNB to rats, radioactivity is distributed to various tissues. Studies comparing conventional and germ-free rats have shown that the absence of gut microflora, which are significant contributors to 1,3-DNB metabolism, leads to higher concentrations of radioactivity in several tissues. In germ-free rats given a single oral dose of [¹⁴C]1,3-dinitrobenzene, tissues such as whole blood, plasma, liver, kidney, testis, sciatic nerve, white and brown fat, and the brain stem all exhibited higher levels of radioactivity compared to their conventional counterparts.

The peak concentration of the parent compound in the whole blood of conventional rats occurred within half an hour of oral administration, with a half-life of approximately 10 hours. In contrast, germ-free rats showed a higher peak concentration that was sustained for a longer period, and the half-life was extended to 20 hours. This suggests that the metabolic activity of the gut microbiota plays a crucial role in the clearance of 1,3-DNB and influences the extent of tissue exposure to the compound and its metabolites.

The following table displays the comparative tissue distribution of radioactivity in conventional versus germ-free rats after a single oral dose of [¹⁴C]1,3-Dinitrobenzene.

TissueRadioactivity Level in Germ-Free Rats vs. Conventional Rats
Whole BloodHigher
PlasmaHigher
LiverHigher
KidneyHigher
TestisHigher
Sciatic NerveHigher
White & Brown FatHigher
Brain StemHigher

Excretion Pathways of ¹⁴C-Labeled Metabolites (e.g., Urine, Feces, Respiration of ¹⁴CO₂)

Following administration of ¹⁴C-1,3-DNB to laboratory animals, the radioactivity is primarily excreted in the urine and feces. The distribution between these two pathways can vary depending on the species and the route of administration.

In Sprague-Dawley rats and Syrian hamsters administered a single intraperitoneal dose of ¹⁴C-1,3-DNB, the primary route of elimination is urine, with over 80% of the administered radioactivity being excreted by both species within the first 24 hours. cdc.gov Rats were observed to eliminate the compound more rapidly than hamsters. cdc.gov Studies investigating the effect of the route of administration in rats found that while the route had a minor effect on urinary metabolite levels, a significantly higher excretion of metabolites was observed in the feces of orally dosed animals compared to those dosed intraperitoneally. nih.gov

Detailed studies in rabbits have provided quantitative data on the excretion of ¹⁴C-1,3-DNB. Following a single oral dose, 65-93% of the administered radioactivity was excreted in the urine within two days, while the feces accounted for 1-5% of the dose. It is important to note that in these studies, the respired air was not collected, and therefore the potential for the excretion of ¹⁴CO₂ was not assessed.

The following table summarizes the excretion of ¹⁴C-labeled metabolites in different animal models.

SpeciesRoute of AdministrationUrine (% of dose)Feces (% of dose)Respiratory ¹⁴CO₂Time Frame
Rat Intraperitoneal>80%Not specifiedNot measured24 hours
Hamster Intraperitoneal>80%Not specifiedNot measured24 hours
Rabbit Oral65-93%1-5%Not measured48 hours

Metabolic Pathway Elucidation and Structural Identification of ¹⁴C-Labeled Metabolites

The biotransformation of 1,3-dinitrobenzene is extensive and involves a series of reduction and conjugation reactions. The primary metabolic pathway involves the reduction of one or both nitro groups to amino groups, which can then be further metabolized.

In vivo and in vitro studies have identified several key metabolites. The initial steps in the metabolic pathway involve the reduction of a nitro group to a nitroso group, followed by further reduction to a hydroxylamino group, and finally to an amino group, forming 3-nitroaniline (B104315). This can be further reduced to m-phenylenediamine.

In rabbits, the major urinary metabolites of ¹⁴C-1,3-DNB have been structurally identified and quantified. These include compounds resulting from both reduction and subsequent hydroxylation. The major identified metabolites are:

2,4-diaminophenol

m-nitroaniline

m-phenylenediamine

2-amino-4-nitrophenol

A significant portion of the metabolites in rabbits are excreted as glucuronide and ethereal sulphate conjugates.

In rats, the metabolic profile shows both similarities and differences. The major urinary metabolites identified after oral administration of 1,3-dinitrobenzene include:

3-aminoacetanilide

4-acetamidophenylsulfate

1,3-diacetamidobenzene ornl.gov

Comparative studies between rats and hamsters have revealed differences in their metabolic profiles. Analysis of urinary metabolites showed that rats excrete more unconjugated metabolites, while hamsters excrete a higher proportion of phenolic metabolites. nih.gov This difference in metabolism may contribute to the observed species-specific toxicity of 1,3-dinitrobenzene. nih.govnih.gov

The following table presents the major identified urinary metabolites of 1,3-Dinitrobenzene-UL-¹⁴C in different animal species.

SpeciesMajor Urinary Metabolites
Rabbit 2,4-diaminophenol, m-nitroaniline, m-phenylenediamine, 2-amino-4-nitrophenol
Rat 3-aminoacetanilide, 4-acetamidophenylsulfate, 1,3-diacetamidobenzene
Hamster Primarily phenolic metabolites (specific structures not detailed in sources)

Based on the identified metabolites, the proposed metabolic pathway for 1,3-dinitrobenzene in non-human systems primarily involves the sequential reduction of the nitro groups, followed by potential hydroxylation and subsequent conjugation reactions. The initial reductive steps are crucial and lead to the formation of various amino- and nitro-substituted benzene (B151609) derivatives.

Advanced Analytical Methodologies and Radiometric Techniques for 1,3 Dinitrobenzene Ul 14c

Sample Preparation and Extraction Protocols for 14C-Labeled Analytes from Complex Matrices

The accurate analysis of 1,3-Dinitrobenzene-UL-14C and its metabolites from complex matrices such as soil, water, and biological tissues necessitates robust and efficient sample preparation and extraction protocols. The primary goal is to isolate the analytes of interest from interfering matrix components while ensuring high recovery of the radiolabeled compounds.

Commonly, initial extraction from solid samples like soil or plant tissue is performed using organic solvents. dtic.milcore.ac.uk For instance, acetonitrile/water mixtures are frequently employed to extract 14C-labeled residues from plant and animal samples, with the resulting extracts being combined and concentrated before further analysis. eag.com For biological fluids like blood and urine, direct extraction or protein precipitation followed by extraction is a common approach. In studies involving rodent blood and urine, high-resolution gas chromatography with electron capture detection (HRGC/ECD) required an extraction step. cdc.gov

To handle the complexity of environmental and biological samples, clean-up steps are often essential. Solid-phase extraction (SPE) is a widely used technique for this purpose. researchgate.netscispace.com SPE cartridges, such as those with C18-bonded silica (B1680970), can effectively separate nitroaromatic compounds from aqueous samples, removing interfering substances and concentrating the analytes. scispace.com In some cases, more advanced techniques like matrix solid-phase dispersion (MSPD) or the use of molecularly imprinted polymers (MIPs) are employed to achieve higher selectivity for target analytes like dinitrobenzene. researchgate.netmdpi.com For example, MIPs can be designed to specifically recognize and bind to nitroaromatic structures, offering a significant advantage in cleaning up complex sample extracts. mdpi.com

Chromatographic Separation Techniques Coupled with Radio-detection

Chromatography is the cornerstone for separating the parent 1,3-DNB from its various metabolites. When dealing with 14C-labeled compounds, the chromatograph is coupled with a radioactivity detector to specifically monitor the elution of the radiolabeled species. berthold.comberthold.com

High-Performance Liquid Chromatography (HPLC) with Radiometric Detection

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of 1,3-DNB and its metabolites, especially for non-volatile and thermally labile compounds. cdc.gov When analyzing [14C]1,3-DNB, the HPLC system is equipped with a radiometric detector, also known as a radio-HPLC detector. berthold.comberthold.com This setup allows for the real-time monitoring of radioactive components as they elute from the HPLC column. eag.com

The process typically involves separating the extracted analytes on a reverse-phase column (e.g., C18) using a gradient of aqueous and organic solvents, such as water and acetonitrile. eag.comdss.go.th As the separated compounds exit the column, they pass through the radio-detector. There are two main modes of radiometric detection in HPLC:

Homogeneous Detection (Flow-through): The column eluent is continuously mixed with a liquid scintillation cocktail before passing through a flow cell positioned between two photomultiplier tubes. eag.com This method provides real-time chromatograms of radioactivity. The resolution and sensitivity depend on factors like flow cell volume and the flow rate of the scintillant. eag.com

Heterogeneous Detection (Solid Scintillation): The eluent flows through a cell packed with solid scintillator material. This avoids the dilution and potential quenching issues associated with liquid cocktails but can have lower efficiency for low-energy beta emitters like 14C.

An alternative to continuous flow detection is fraction collection followed by off-line analysis. eag.com The HPLC eluent is collected at specific time intervals into vials, a scintillation cocktail is added, and the radioactivity of each fraction is measured using a liquid scintillation counter. eag.com This approach can offer higher sensitivity and is not limited by the residence time in a flow cell.

Table 1: Comparison of HPLC Radiometric Detection Methods
MethodPrincipleAdvantagesDisadvantages
Flow-through (Homogeneous)Eluent is mixed with liquid scintillation cocktail and passes through a flow cell for real-time detection. eag.comProvides real-time chromatogram; immediate results. eag.comResolution dependent on flow rate and cell volume; potential for quenching. eag.com
Fraction Collection/LSCHPLC eluent is collected in fractions, and each is counted separately using a liquid scintillation counter. eag.comHigh sensitivity; not limited by flow cell residence time; allows for re-analysis.Labor-intensive; not real-time; potential for sample handling errors.

Gas Chromatography (GC) with Combustion and Liquid Scintillation Counting (LSC)

Gas Chromatography (GC) is well-suited for the analysis of volatile and semi-volatile compounds like 1,3-DNB and some of its metabolites. cdc.gov For the analysis of 14C-labeled compounds, the GC is often coupled to a system that converts the eluted analytes into ¹⁴CO₂.

In this setup, as the 14C-labeled compounds elute from the GC column, they are passed through a combustion furnace (or biological oxidizer) where they are oxidized to ¹⁴CO₂. taylorandfrancis.com This ¹⁴CO₂ gas is then trapped in a special scintillation fluid. taylorandfrancis.com The vial containing the trapped ¹⁴CO₂ and scintillant is then analyzed by a Liquid Scintillation Counter (LSC) to quantify the radioactivity. This method provides very high sensitivity and avoids the chemical quenching that can interfere with direct LSC of complex samples. While not a real-time detector in the same way as a radio-HPLC flow detector, it can be used to quantify the radioactivity in specific GC peaks that have been trapped.

Thin-Layer Chromatography (TLC) and Autoradiography for Metabolite Profiling

Thin-Layer Chromatography (TLC) is a valuable and cost-effective technique for the qualitative and semi-quantitative profiling of metabolites. cdc.gov In studies with [¹⁴C]1,3-DNB, TLC is used to separate the parent compound from its various metabolites on a silica gel plate using an appropriate solvent system. nih.govresearchgate.net

After separation, the distribution of radioactivity on the TLC plate is visualized using autoradiography. nih.govepa.gov The TLC plate is placed in contact with X-ray film or a phosphor imaging plate. The beta particles emitted by the 14C isotope expose the film or plate, creating a map of the radioactive spots. Modern techniques using phosphor imaging plates, known as autoradioluminography (ARLG), offer superior sensitivity, resolution, and quantitative reliability compared to traditional film autoradiography or scraping zones for LSC. nih.gov This method is particularly useful for visualizing the complete metabolite profile in a single image and can guide the isolation of specific metabolites for further structural analysis. researchgate.netnih.gov

Table 2: Research Findings using TLC and Autoradiography for 14C-Metabolite Profiling
Study FocusMatrix/SystemKey FindingReference
Metabolism of [14C]1,3-DNBRat small intestinal mucosa in vitroTLC was used to separate 1,3-DNB from its reduced metabolite, 3-nitroaniline (B104315). nih.gov
General Metabolite ProfilingBiological SamplesTLC-Autoradioluminography (ARLG) provides quantitative values and is superior to scraping-LSC methods for measuring radioactivity ratios of separated spots. nih.gov
Purity of 14C-ExplosivesCompostThe purity of 14C-labeled TNT and RDX was confirmed by thin layer chromatography and autoradiography before use in metabolism studies. epa.gov

Liquid Scintillation Counting (LSC) for Total Radioactivity Quantification and Mass Balance Studies

Liquid Scintillation Counting (LSC) is the fundamental technique for quantifying the total amount of 14C radioactivity in a given sample. cdc.govopenmedscience.com It is indispensable for conducting mass balance studies, which are critical for accounting for the complete disposition (absorption, distribution, metabolism, and excretion) of a compound. frontiersin.org

In a typical mass balance study using [¹⁴C]1,3-DNB, radioactivity is measured in all collected biological samples, including urine, feces, and tissues. taylorandfrancis.comfrontiersin.org For liquid samples like urine, an aliquot can often be mixed directly with a scintillation cocktail and counted. taylorandfrancis.commednexus.org For solid samples like feces or tissues, or for colored samples like blood, combustion in a sample oxidizer is often required. taylorandfrancis.com This process converts all 14C in the sample to ¹⁴CO₂, which is then trapped and counted, eliminating quenching effects from color or sample matrix. taylorandfrancis.com

The LSC instrument detects the photons of light produced when beta particles from 14C decay interact with the scintillant. psu.edu The output, typically in counts per minute (CPM), is converted to disintegrations per minute (DPM) after correcting for counting efficiency. psu.edu This DPM value is a direct measure of the amount of radioactivity present. taylorandfrancis.com By summing the radioactivity recovered from all excreta and tissues over time and comparing it to the initial administered dose, a total recovery or "mass balance" can be calculated. frontiersin.org A high recovery (typically >90%) indicates that the disposition of the compound has been well-characterized. frontiersin.org

Table 3: Application of LSC in 14C Mass Balance Studies
Sample TypePreparation MethodPurposeReference
Urine, PlasmaDirect mixing with scintillation cocktail.Quantification of excreted/circulating radioactivity. taylorandfrancis.commednexus.org
Feces, Blood, TissueCombustion in a sample oxidizer to produce ¹⁴CO₂, followed by trapping and LSC.Quantification of radioactivity in solid or highly quenched samples. taylorandfrancis.com
Urine and FecesDirect counting (urine) and combustion (feces).Determine cumulative excretion and primary route of elimination for a [14C]-labeled drug. frontiersin.org

Accelerator Mass Spectrometry (AMS) for Ultrasensitive Detection and Tracing

Accelerator Mass Spectrometry (AMS) represents a pinnacle in the ultrasensitive quantification of long-lived radioisotopes, offering unparalleled sensitivity for tracking substances like 1,3-Dinitrobenzene-UL-14C at environmentally and biologically relevant concentrations. nih.govnih.gov Unlike conventional methods that measure radioactive decay, AMS directly counts the number of individual ¹⁴C atoms in a sample, providing a sensitivity that can be up to a million times greater than decay counting techniques such as liquid scintillation counting. researchgate.net This remarkable capability allows for the detection of attomole (10⁻¹⁸ mole) quantities of ¹⁴C-labeled compounds, making it an indispensable tool in modern toxicology and pharmaceutical research. nih.govacs.org

The principle of AMS involves the acceleration of ions to very high energies, followed by mass analysis. This process effectively separates the rare ¹⁴C isotope from the much more abundant stable isotopes of carbon (¹²C and ¹³C) and from isobaric interferences like ¹⁴N. acs.org The exceptional sensitivity and precision of AMS make it possible to conduct studies using microdoses of ¹⁴C-labeled compounds, significantly below levels that would elicit a pharmacological or toxicological effect. acs.org

For a xenobiotic such as 1,3-dinitrobenzene (B52904), uniform labeling with ¹⁴C (indicated by -UL-¹⁴C) ensures that the radiolabel is distributed throughout the benzene (B151609) ring. This is crucial for metabolic studies, as it allows for the tracing of the carbon skeleton of the molecule through various biotransformation pathways without the risk of losing the label, which can occur with single-position labeling.

Detailed research findings

While specific studies focusing exclusively on the AMS analysis of 1,3-Dinitrobenzene-UL-14C are not extensively documented in publicly available literature, the application of AMS to other ¹⁴C-labeled xenobiotics and nitroaromatic compounds provides a clear framework for its utility in this context. Research has demonstrated the power of AMS in quantifying DNA adducts, profiling metabolites, and elucidating the pharmacokinetics of various compounds at very low concentrations. nih.govoup.comaacrjournals.org

In the case of 1,3-dinitrobenzene, a known testicular and neurotoxicant, AMS can be instrumental in understanding its mechanism of toxicity. nih.govdissertation.com The metabolism of 1,3-dinitrobenzene proceeds primarily through nitroreduction, a process that can occur in the liver and other tissues, including the testes and by gut microflora. researchgate.netacs.orgnih.gov This reduction can lead to the formation of reactive intermediates such as nitrosobenzene (B162901) and phenylhydroxylamine, which are capable of binding to macromolecules like DNA and proteins, forming adducts. researchgate.netacs.org

The ultrasensitive nature of AMS allows for the detection of these adducts at levels far below what is possible with other methods. nih.govacs.org For instance, AMS can quantify DNA adducts at a frequency of one adduct per 10¹² nucleotides. nih.gov This level of sensitivity is critical for assessing the genotoxic risk associated with chronic, low-level environmental exposures to 1,3-dinitrobenzene, which has been detected in groundwater and soil near army ammunition plants. cdc.govnih.gov

Furthermore, coupling AMS with high-performance liquid chromatography (HPLC) enables the quantitative profiling of metabolites in various biological matrices, such as plasma, urine, and tissue extracts. pharmaron.compharmaron.com For 1,3-Dinitrobenzene-UL-14C, this would allow for the precise measurement of metabolites like 3-nitroaniline, 3-aminoacetanilide, and their conjugates, even after a microdose administration. t3db.ca This information is vital for constructing a complete picture of the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

The following tables present data synthesized from studies on AMS analysis of ¹⁴C-labeled compounds and the known properties and metabolic fate of 1,3-dinitrobenzene, illustrating the potential of AMS in this specific application.

Table 1: Performance Characteristics of Accelerator Mass Spectrometry for ¹⁴C Detection

Parameter Typical Value Reference
Sensitivity (LOD) 1 attomole of ¹⁴C nih.gov
Precision (CV) 1-6% nih.gov
Linearity Over 4 orders of magnitude nih.gov

Table 2: Key Metabolites of 1,3-Dinitrobenzene Traceable with UL-¹⁴C Labeling

Metabolite Metabolic Pathway Significance Reference
3-Nitroaniline Nitroreduction Major reductive metabolite acs.orgt3db.ca
Nitrophenylhydroxylamine Intermediate of nitroreduction Reactive intermediate, potential for adduct formation researchgate.net
3-Aminoacetanilide N-acetylation of 3-nitroaniline Phase II conjugation metabolite t3db.ca
4-Acetamidophenylsulfate Further metabolism and conjugation Excretory product t3db.ca

Table 3: Potential Applications of AMS in 1,3-Dinitrobenzene-UL-14C Research

Research Area Application of AMS Expected Outcome Reference
Toxicology Quantification of DNA and protein adducts in target tissues (e.g., testes, brain) following low-dose exposure. Understanding the molecular mechanisms of toxicity and assessing genotoxic risk. nih.govnih.govresearchgate.net
Pharmacokinetics Characterization of the ADME profile after administration of a microdose. Determining absorption rates, elimination half-life, and volume of distribution with minimal physiological perturbation. acs.orgnih.gov
Environmental Science Tracing the fate and transport of 1,3-dinitrobenzene in environmental systems and its bioaccumulation in organisms. Assessing environmental contamination and exposure pathways. cdc.govcdc.gov

Mechanistic Studies and Molecular Interactions Revealed by 1,3 Dinitrobenzene Ul 14c

Investigation of Nitro Reduction Mechanisms and Electron Transfer Pathways

The biotransformation of 1,3-DNB is primarily characterized by the sequential reduction of its two nitro groups. This process is a critical step that leads to the formation of reactive intermediates. Studies using 1,3-DNB have revealed that its metabolism can proceed through distinct electron transfer routes.

The reduction pathways can be broadly categorized into a step-by-step electron transfer route and condensation routes. nih.govbattelle.org In the step-by-step pathway, one nitro group is progressively reduced to a nitroso group, then to a hydroxylamine, and finally to an amine. acs.org This sequential reduction is an oxygen-sensitive metabolic pathway; under anaerobic conditions, 1,3-DNB is metabolized to intermediates such as nitrosonitrobenzene and nitrophenylhydroxylamine, and ultimately to nitroaniline. acs.orgresearchgate.net The presence of oxygen can inhibit metabolite formation, suggesting an oxygen-dependent redox cycle where the nitroxyl (B88944) anion radical, an early intermediate, delivers an electron to molecular oxygen, creating the superoxide (B77818) anion radical and regenerating the parent compound. acs.org

The primary intermediates in the anaerobic reduction of 1,3-DNB are detailed below:

Nitrosonitrobenzene (NNB): Formed by a two-electron reduction of the nitroxyl anion radical. acs.org

Nitrophenylhydroxylamine (NPHA): Formed by a subsequent two-electron reduction of NNB. acs.org

Nitroaniline (NA): The final product in this sequence, formed by a two-electron reduction of NPHA. acs.org

In some systems, such as those involving neuronal nitric oxide synthase (nNOS), 1,3-DNB can act as an exogenous electron acceptor. ebi.ac.uk This interaction does not limit the primary function of the enzyme but leads to the simultaneous production of nitric oxide (NO•) and the superoxide anion radical (O2•-), which can then combine to form the highly reactive species peroxynitrite (ONOO-). ebi.ac.ukebi.ac.uk This demonstrates a novel enzymatic mechanism where the presence of 1,3-DNB converts nNOS into a peroxynitrite synthase. ebi.ac.uk

Computational studies have also been employed to identify the specific nuclear coordinates that constitute the electron transfer pathway, providing a theoretical basis for the experimentally observed charge localization on one of the nitro groups during reduction. chemrxiv.org Various chemical reduction methods have also been explored, utilizing reagents like tin/hydrochloric acid or sodium polysulfide, which can achieve selective reduction of one nitro group. scispace.comstackexchange.com

Table 1: Key Intermediates in the Reductive Metabolism of 1,3-Dinitrobenzene (B52904). acs.org
Intermediate CompoundPrecursorReduction Step
Nitroxyl Anion Radical1,3-DinitrobenzeneOne-electron reduction
Nitrosonitrobenzene (NNB)Nitroxyl Anion RadicalFurther one-electron reduction
Nitrophenylhydroxylamine (NPHA)Nitrosonitrobenzene (NNB)Two-electron reduction
Nitroaniline (NA)Nitrophenylhydroxylamine (NPHA)Two-electron reduction

Formation and Characterization of Covalent Adducts with Macromolecules (e.g., Proteins, DNA) using 14C Labeling

The reactive intermediates formed during the nitroreduction of 1,3-DNB, particularly strong electrophiles like 3-nitroso-nitrobenzene (3-NNB) and 3-nitrophenylhydroxylamine (3-NPHA), can form covalent bonds with nucleophilic centers on cellular macromolecules such as proteins and DNA. nih.govoup.com The use of [14C]1,3-DNB is crucial for tracing and quantifying these adducts, providing direct evidence of covalent binding.

Studies utilizing [14C]1,3-dinitrobenzene have demonstrated that the formation of protein adducts is directly correlated with the metabolic activation of the compound. researchgate.netresearchgate.net In vitro incubations with subcellular fractions from rat liver and seminiferous tubules showed that protein adduct formation occurred in fractions capable of metabolizing 1,3-DNB, particularly under anaerobic conditions that favor nitroreduction. researchgate.netresearchgate.net

In these studies, one-dimensional gel electrophoresis revealed that the amount of 14C-labeled protein increased in correlation with metabolite formation. researchgate.net Further analysis of liver mitochondrial proteins via two-dimensional gel electrophoresis identified three predominantly radiolabeled proteins with an approximate size of 54 kDa. researchgate.net Amino acid sequencing revealed these proteins to be isoforms of rat mitochondrial aldehyde dehydrogenase, indicating it is a specific target for adduction by 1,3-DNB metabolites. researchgate.net The addition of glutathione (B108866) (GSH) to these incubations decreased the amount of 14C-labeled protein, suggesting that GSH can compete with proteins for binding to the reactive intermediates. researchgate.netresearchgate.net

Table 2: Identified Protein Target for Covalent Adduction by 1,3-Dinitrobenzene Metabolites. researchgate.net
Tissue SourceSubcellular FractionIdentified Protein TargetApproximate Molecular Weight
Rat LiverMitochondriaAldehyde Dehydrogenase (isoforms)54 kDa

The formation of DNA adducts by xenobiotics is a critical area of study. While studies have shown that the related compound 1,3,5-trinitrobenzene (B165232) (1,3,5-TNB) can form DNA adducts in various rat tissues, including the liver, spleen, and stomach, specific data on DNA adduct profiling using 1,3-Dinitrobenzene-UL-14C is less detailed in the available literature. cdc.gov However, the principle and methodology for such investigations are well-established.

The use of a 14C label is a powerful tool for detecting and quantifying DNA adducts, especially when combined with sensitive techniques like Accelerator Mass Spectrometry (AMS). berkeley.eduberkeley.edu This method allows for the detection of extremely low levels of adducts, on the order of a few adducts per 10^12 nucleotides. berkeley.eduberkeley.edu A typical workflow for DNA adduct profiling using [14C]1,3-DNB would involve:

Exposure of non-human cells or tissues to a known amount of [14C]1,3-DNB.

Isolation and purification of DNA from the exposed biological samples.

Quantification of the incorporated 14C label in the DNA sample using Liquid Scintillation Counting (LSC) for higher levels or AMS for very low levels of adduction. berkeley.edu

Hydrolysis of the DNA to individual nucleosides or bases.

Chromatographic separation (e.g., via HPLC) to isolate the specific 14C-labeled adducts from the normal, unlabeled nucleosides. berkeley.edu

Structural characterization of the isolated adducts, often using mass spectrometry techniques.

This approach would allow for the definitive identification and quantification of specific 1,3-DNB-DNA adducts, providing critical data on its interaction with genetic material in non-human systems.

Impact on Cellular Redox Homeostasis and Oxidative Stress Pathways (at a molecular level, not leading to "adverse effects")

1,3-DNB exposure significantly perturbs cellular redox homeostasis at a molecular level. umich.edu This is driven by both the generation of reactive oxygen species (ROS) during its metabolism and the direct reaction of its metabolites with cellular antioxidants. nih.govoup.com

A key finding is the depletion of mitochondrial glutathione (GSH) levels. acs.org Studies have investigated whether this depletion is caused by ROS production or by direct conjugation with 1,3-DNB metabolites. In seminiferous tubule mitochondria, no significant production of oxygen radicals was detected, suggesting that GSH depletion is primarily due to its nonenzymatic reaction with the electrophilic metabolites nitrosonitrobenzene and nitrophenylhydroxylamine. acs.org In contrast, liver microsomes incubated with 1,3-DNB did generate the superoxide anion radical. acs.org

The interaction of 1,3-DNB with neuronal nitric oxide synthase (nNOS) also contributes to oxidative stress by generating superoxide, which rapidly reacts with nitric oxide to form peroxynitrite. ebi.ac.ukebi.ac.uk This "nitosative stress" represents another pathway by which 1,3-DNB alters the cellular redox environment. ebi.ac.uk Furthermore, exposure to 1,3-DNB leads to an increase in protein oxidation, measured as protein carbonylation, particularly in mitochondria. oup.comnih.gov This oxidation of key mitochondrial proteins can disrupt their function. oup.com

Table 3: Molecular Impacts of 1,3-Dinitrobenzene on Cellular Redox Homeostasis.
Molecular EffectObserved MechanismReferences
Glutathione (GSH) DepletionDirect nonenzymatic reaction with metabolites (NNB, NPHA) in some cell types; potential role of oxidative stress in others. nih.gov, acs.org
Superoxide Anion (O2•-) ProductionMetabolism via liver microsomes; interaction with neuronal nitric oxide synthase (nNOS). acs.org, ebi.ac.uk
Peroxynitrite (ONOO-) FormationSimultaneous production of NO• and O2•- by nNOS in the presence of 1,3-DNB. ebi.ac.uk, ebi.ac.uk
Protein Oxidation (Carbonylation)Increased carbonylation of mitochondrial proteins following exposure. oup.com, nih.gov

Enzymatic Reaction Kinetics and Substrate Specificity Studies with 1,3-Dinitrobenzene-UL-14C

Kinetic studies using radiolabeled 1,3-DNB have been crucial for characterizing the enzymes involved in its metabolism and its ability to inhibit certain enzymatic activities.

Investigations into the reductive metabolism of [14C]1,3-DNB in subcellular fractions of rat small intestinal mucosa showed that the cytosol was the primary site of reduction to 3-nitroaniline (B104315). nih.gov The reaction was catalyzed by enzymes such as xanthine (B1682287) oxidase, with the rate being twice as fast in duodenal cytosol compared to jejunal cytosol. nih.gov In rat liver, metabolism occurs in microsomes, cytosol, and mitochondria under anaerobic conditions, with microsomes showing the highest activity. researchgate.net The reduction is dependent on cofactors like NADPH and, in some cases, NADH. nih.govnih.gov

1,3-DNB has also been identified as an inhibitor of adenosine (B11128) deaminase (ADA). rsc.orgresearchgate.net Kinetic analysis revealed a mixed model of inhibition. researchgate.net 1,3-DNB binds to both the free ADA enzyme and the ADA-adenosine substrate complex, with distinct inhibition constants (K_I and K_IS, respectively). researchgate.net Docking studies predicted that 1,3-DNB binds not only to the active site but also to three peripheral sites on the enzyme, consistent with the mixed inhibition kinetics. rsc.orgresearchgate.net

Table 4: Kinetic Parameters of 1,3-Dinitrobenzene Interaction with Adenosine Deaminase (ADA). researchgate.net
EnzymeInhibitorInhibition TypeKinetic ParameterValue (µM)
Adenosine Deaminase (ADA)1,3-DinitrobenzeneMixed InhibitionK_I (Binding to free enzyme)520 ± 100
K_IS (Binding to enzyme-substrate complex)262 ± 7

These enzymatic studies, powered by the use of 1,3-Dinitrobenzene-UL-14C, provide quantitative data on reaction rates, substrate and cofactor dependencies, and inhibitory mechanisms, which are fundamental to understanding its biochemical behavior.

Applications and Broader Implications of 1,3 Dinitrobenzene Ul 14c Research

Tracing Environmental Contaminant Pathways and Biodegradation Potential

Research utilizing 1,3-Dinitrobenzene-UL-¹⁴C has been pivotal in delineating the pathways of this contaminant in various environmental compartments. As a compound used in the manufacturing of explosives and dyes, its release into the environment, particularly from army ammunition plants, is a significant concern. nih.gov Studies have shown that 1,3-dinitrobenzene (B52904) (1,3-DNB) is mobile in soil and has the potential to leach into groundwater. nih.gov The ¹⁴C label enables precise measurement of its movement and distribution in soil and water systems.

The biodegradation of 1,3-DNB has been extensively studied under both aerobic and anaerobic conditions. nih.gov The use of ¹⁴C-labeled 1,3-DNB allows researchers to track the parent compound's disappearance and the appearance of various metabolites, providing direct evidence of microbial degradation. For instance, studies have identified that some microorganisms can utilize 1,3-DNB as a sole source of nitrogen. nih.gov In such studies, the radioactive carbon from the benzene (B151609) ring can be traced into microbial biomass or released as ¹⁴CO₂, indicating complete mineralization.

Key findings from environmental fate studies include:

Mobility: 1,3-DNB is mobile in soil and can leach into groundwater. nih.gov

Photolysis: The photolytic half-life of 1,3-DNB in water has been determined to be 23 days. nih.gov

Biodegradation: It can be biodegraded under both aerobic and anaerobic conditions in water and soil. nih.gov However, this often requires microorganisms that have been acclimated to the compound. nih.gov

Elucidating Xenobiotic Metabolism in Model Organisms and Environmental Microbes

1,3-Dinitrobenzene-UL-¹⁴C has been an invaluable tool in studies of xenobiotic metabolism, which is the set of metabolic pathways that modify foreign chemical compounds. wikipedia.org These studies are crucial for understanding the potential toxicity and detoxification mechanisms of 1,3-DNB in various organisms.

In animal models, such as rats, ¹⁴C-labeled 1,3-DNB has been used to investigate its absorption, distribution, metabolism, and excretion. nih.govepa.gov Following oral administration, radioactivity from ¹⁴C-1,3-DNB was found in various tissues, including blood, liver, and kidney, with the primary route of excretion being urine. nih.gov These studies have shown that the metabolism of 1,3-DNB involves the reduction of the nitro groups to amino groups, followed by acetylation. epa.gov

In environmental microbes, research with ¹⁴C-1,3-DNB has revealed diverse metabolic pathways. Some bacteria can reduce the nitro groups, leading to the formation of nitroanilines and other intermediates. nih.gov For example, Rhodococcus sp. has been shown to metabolize 1,3-DNB to nitrite (B80452) through a 4-nitrocatechol (B145892) pathway. nih.gov The use of the radiolabel allows for the identification and quantification of these metabolic products, even at very low concentrations.

A study comparing analytical methods for detecting 1,3-DNB in rats administered with radiolabeled [¹⁴C]-1,3-dinitrobenzene found a strong correlation between ELISA and HPLC separation with radiochemical methods for quantifying the compound in blood samples. nih.gov

Developing Bioremediation Strategies for Nitroaromatic Contamination

The insights gained from research with 1,3-Dinitrobenzene-UL-¹⁴C are directly applicable to the development of bioremediation strategies for sites contaminated with nitroaromatic compounds. uni.eduoup.com Bioremediation utilizes microorganisms to degrade or detoxify contaminants in soil and water. ucdavis.edu

By understanding the metabolic pathways and the microorganisms capable of degrading 1,3-DNB, scientists can design and optimize bioremediation processes. For example, knowing that certain anaerobic bacteria can effectively reduce the nitro groups of 1,3-DNB informs the creation of anaerobic treatment systems for contaminated soil or groundwater. oup.comannualreviews.org

The use of ¹⁴C-labeled compounds is essential in treatability studies to assess the effectiveness of different bioremediation approaches. Researchers can monitor the disappearance of the parent ¹⁴C-1,3-DNB and the formation of ¹⁴C-labeled metabolites and mineralization products like ¹⁴CO₂. This provides a clear and quantitative measure of the remediation efficiency. Such studies have explored various bioremediation techniques, including composting, bioslurry reactors, and landfarming. researchgate.net

Contribution to Understanding Fundamental Chemical and Biochemical Principles of Nitro Compound Reactivity

Research on 1,3-Dinitrobenzene-UL-¹⁴C has contributed to a more fundamental understanding of the chemical and biochemical reactivity of nitroaromatic compounds. The two nitro groups on the benzene ring are strong electron-withdrawing groups, which significantly influences the molecule's chemical properties and reactivity. pubcompare.ai

Studies on the reduction of 1,3-DNB have provided insights into the step-wise reduction of nitro groups and the formation of reactive intermediates like nitroso and hydroxylamino derivatives. annualreviews.org The high reactivity of these intermediates is responsible for many of the toxic effects attributed to nitroaromatic compounds. annualreviews.org

The use of ¹⁴C labeling allows for detailed kinetic studies of these reactions, helping to elucidate reaction mechanisms and the factors that influence reaction rates. This fundamental knowledge is not only important for understanding the environmental fate and toxicology of 1,3-DNB but also has broader implications for the chemistry of other nitroaromatic compounds used in various industrial applications. chemicalbook.com

Future Research Directions and Emerging Methodologies for 1,3 Dinitrobenzene Ul 14c Studies

Integration of Omics Technologies (Proteomics, Metabolomics) with ¹⁴C Tracing

The combination of radiolabeling with omics technologies offers a powerful approach to connect the biotransformation of 1,3-DNB with its downstream biological effects. humanspecificresearch.orgfrontiersin.org While traditional studies have identified major metabolites, the broader impact on cellular networks remains less understood. nih.gov

Proteomics: By employing quantitative proteomics, researchers can identify and quantify changes in protein expression in cells or tissues exposed to 1,3-DNB-UL-¹⁴C. thno.orgwakehealth.edu This can reveal specific proteins and pathways that are perturbed by the compound or its metabolites. For instance, investigating protein adducts formed from reactive metabolites of ¹⁴C-labeled 1,3-DNB can pinpoint molecular targets of toxicity. researchgate.net Such studies could elucidate mechanisms of cellular damage and adaptive responses.

Metabolomics: Untargeted and targeted metabolomics can provide a comprehensive snapshot of the metabolic perturbations caused by 1,3-DNB exposure. frontiersin.orgwakehealth.edu When combined with ¹⁴C tracing, it becomes possible to distinguish between metabolites of 1,3-DNB and endogenous metabolites that are altered in response to the compound's toxicity. This dual approach can help to construct detailed metabolic networks, identifying key enzymatic steps in both the biotransformation of 1,3-DNB and the subsequent cellular response. nih.gov

The integration of these omics data with the quantitative distribution data obtained from ¹⁴C tracing will enable a more holistic understanding of 1,3-DNB's mechanism of action, moving from simple metabolic pathways to complex systems-level responses. escholarship.orgaut.ac.nz

Advanced Computational Modeling for Predicting Fate and Biotransformation

Computational models are increasingly used to predict the environmental fate and toxicological properties of chemicals, reducing the need for extensive animal testing. epa.gov For 1,3-DNB, models can be developed to predict its transport, partitioning, and degradation in various environmental compartments. nih.gov The use of 1,3-DNB-UL-¹⁴C provides crucial experimental data for the calibration and validation of these models.

Future research should focus on developing more sophisticated quantitative structure-activity relationship (QSAR) and physiologically based pharmacokinetic (PBPK) models. These models can incorporate data on the physicochemical properties of 1,3-DNB and its metabolites, as well as biological data on its metabolism and distribution obtained from ¹⁴C studies. For example, docking simulations can predict the binding of 1,3-DNB to metabolic enzymes and other proteins, providing insights into its biotransformation and potential for protein binding. oup.com By integrating experimental data from ¹⁴C tracing, these computational models can become more accurate and predictive, offering a powerful tool for risk assessment.

Development of Novel Radiometric Imaging Techniques for In Situ Tracing

Visualizing the distribution of 1,3-DNB and its metabolites at the tissue and cellular level is crucial for understanding its toxicity. While autoradiography has been a standard technique, newer, higher-resolution imaging methods offer unprecedented opportunities for in situ tracing of 1,3-DNB-UL-¹⁴C. mdpi.com

Secondary Ion Mass Spectrometry (SIMS): SIMS is a high-sensitivity imaging technique that can map the subcellular distribution of ¹⁴C-labeled molecules with high spatial resolution. nih.gov Applying SIMS to tissues exposed to 1,3-DNB-UL-¹⁴C could reveal its accumulation in specific organelles, providing direct evidence for its sites of action and metabolism.

Real-Time Radioisotope Imaging Systems (RRIS): These systems allow for the non-destructive, real-time visualization of the movement and accumulation of ¹⁴C-labeled compounds in living organisms, such as plants. researchgate.net Utilizing RRIS could provide dynamic information on the uptake, translocation, and metabolism of 1,3-DNB-UL-¹⁴C in plants, which is critical for understanding its environmental fate and potential for phytoremediation. nih.gov

These advanced imaging techniques, when applied to studies with 1,3-DNB-UL-¹⁴C, will provide a much more detailed and dynamic picture of its disposition in biological systems compared to traditional methods that rely on tissue homogenization and extraction.

Exploration of Novel Biocatalysts and Engineered Systems for 1,3-Dinitrobenzene-UL-14C Transformation

Bioremediation offers an environmentally friendly approach to cleaning up sites contaminated with nitroaromatic compounds. medcraveonline.com Research has identified various microorganisms and enzymes capable of degrading 1,3-DNB. researchgate.nettandfonline.com The use of 1,3-DNB-UL-¹⁴C is essential for accurately assessing the efficiency of these biocatalytic systems and for tracing the formation of transformation products. google.com

Future research should focus on the discovery and engineering of novel biocatalysts with enhanced activity and stability for the degradation of 1,3-DNB. This includes:

Enzyme Engineering: Modifying existing nitroreductases or other relevant enzymes to improve their substrate specificity and catalytic efficiency for 1,3-DNB. nih.gov

Synthetic Biology: Engineering microbial consortia or individual strains with optimized pathways for the complete mineralization of 1,3-DNB. chemrxiv.org

Photo-Biocatalysis: Exploring the use of light-driven enzymatic reactions to enhance the degradation of 1,3-DNB. acs.org

By using 1,3-DNB-UL-¹⁴C, researchers can precisely quantify the rates of degradation, identify all metabolic intermediates and final products, and perform mass balance studies to ensure complete mineralization, thereby validating the effectiveness of these novel biocatalytic systems. researchgate.netresearchgate.net

Addressing Knowledge Gaps in Long-Term Environmental Sequestration and Bound Residues

A significant knowledge gap exists regarding the long-term fate of 1,3-DNB in the environment, particularly its sequestration in soil and sediment and the formation of non-extractable, or "bound," residues. nih.govgeomar.de These bound residues may represent a hidden pool of contamination that could potentially be released back into the environment over time.

The use of 1,3-DNB-UL-¹⁴C is indispensable for studying these long-term processes. By tracing the ¹⁴C label over extended periods, researchers can:

Quantify the rate and extent of bound residue formation in different soil types and under various environmental conditions. researchgate.net

Characterize the nature of the binding, for example, whether 1,3-DNB or its metabolites are covalently bound to humic substances.

Assess the bioavailability and potential toxicity of these bound residues.

Studies using ¹⁴C-labeled analogs like TNT have shown the gradual formation of unextractable residues in soil. researchgate.net Similar long-term studies with 1,3-DNB-UL-¹⁴C are needed to understand its ultimate environmental fate and to develop more accurate environmental risk assessments. dtic.mil This research is crucial for determining the efficacy of remediation strategies and for ensuring the long-term safety of contaminated sites.

Q & A

Q. How do the physicochemical properties of 1,3-Dinitrobenzene-UL-14C influence experimental reproducibility?

Advanced Research Questions

Q. Designing a toxicity study for 1,3-Dinitrobenzene-UL-14C: Which endpoints and exposure models should be prioritized?

Q. How can contradictions in degradation rate data for 1,3-Dinitrobenzene-UL-14C across studies be resolved?

Q. Optimizing isotopic tracing for 1,3-Dinitrobenzene-UL-14C metabolite identification: What methodological adjustments improve resolution?

  • Methodological Answer : Employ high-resolution mass spectrometry (HRMS) coupled with 14C radioflow detection to isolate isotopic clusters from background noise. Use stable isotope-assisted metabolomics (SIAM) with 13C/14C dual labeling to distinguish biotransformation products. Optimize sample preparation—e.g., QuEChERS extraction—to minimize 14C loss during cleanup .

Q. Evaluating literature-reported synthesis yields for 1,3-Dinitrobenzene-UL-14C: How to establish a robust critical analysis framework?

  • Methodological Answer : Cross-reference synthetic protocols in primary literature (e.g., nitration conditions, isotopic purity checks) . Replicate key steps (e.g., dinitration of benzene-UL-14C) under controlled conditions to verify yields. Use cheminformatics tools (e.g., Reaxys) to compare reaction parameters and identify outliers. Apply the CONSORT criteria for experimental reporting, ensuring documentation of catalyst loading and purification methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.